Monosodium citrate

Overview

Description

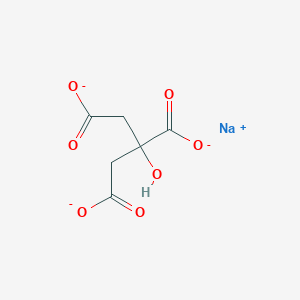

Monosodium citrate (C₆H₇NaO₇) is the monobasic sodium salt of citric acid, formed by replacing one of citric acid’s three carboxylic acid protons with a sodium ion. It is a white, crystalline powder with a sour-salty taste and is highly soluble in water. Industrially, it serves as a buffering agent, pH regulator, and preservative in food, pharmaceuticals, and technical applications . Its mild acidity (pH ~3.5–4.5) makes it suitable for stabilizing formulations requiring controlled acidity without excessive sourness, such as effervescent tablets or mildly acidic beverages .

Preparation Methods

Synthetic Routes and Reaction Conditions: Monosodium citrate can be synthesized by the partial neutralization of citric acid with an aqueous solution of sodium bicarbonate or sodium carbonate. The reactions are as follows:

- NaHCO₃ + C₆H₈O₇ → NaC₆H₇O₇ + CO₂ + H₂O

- Na₂CO₃ + 2C₆H₈O₇ → 2NaC₆H₇O₇ + CO₂ + H₂O .

Industrial Production Methods: In industrial settings, this compound is produced by reacting citric acid with sodium hydroxide or sodium carbonate under controlled conditions. The mixture is then subjected to crystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Monosodium citrate undergoes various chemical reactions, including:

Neutralization: Reacts with bases to form disodium citrate and trisodium citrate.

Chelation: Forms complexes with metal ions, which is useful in various applications.

Common Reagents and Conditions:

Neutralization: Sodium hydroxide or sodium carbonate in aqueous solution.

Chelation: Metal ions such as calcium, magnesium, and iron under aqueous conditions.

Major Products:

- Disodium citrate

- Trisodium citrate

- Metal-citrate complexes .

Scientific Research Applications

Food and Beverage Industry

Preservative and Flavor Enhancer

- Monosodium citrate is widely used in the food industry as a preservative to enhance the shelf life of products, particularly in meat processing where it helps maintain color and flavor stability .

- It acts as an emulsifier and flavor enhancer, improving the taste of sour beverages and extending the freshness of various food items.

pH Regulator

- This compound is utilized to regulate acidity levels in food products, ensuring that they remain stable during storage and consumption. It is especially beneficial in soft drinks and dairy products .

Pharmaceutical Applications

Anticoagulant Properties

- This compound is employed in the medical field as an anticoagulant for stored blood products. It prevents clotting by chelating calcium ions, which are essential for blood coagulation processes .

- Its use in urine alkalinization helps manage certain metabolic disorders by increasing urinary pH, thus preventing kidney stone formation .

Drug Formulation

- In pharmaceuticals, it serves as a buffer to maintain the pH of injectable drugs, ensuring their stability and efficacy over time .

Biomedical Engineering

Regenerative Medicine

- Recent studies highlight the potential of this compound in regenerative engineering. Citrate-based biomaterials exhibit excellent biocompatibility and tunable mechanical properties, making them suitable for applications in tissue engineering .

- These materials can be designed for applications ranging from wound healing to nerve regeneration due to their antimicrobial properties and ability to modulate cell behavior through degradation products .

Personal Care Products

Cosmetics and Skin Care

- The increasing demand for personal care products has led to the incorporation of this compound as a pH adjuster in cosmetics. Its ability to stabilize formulations enhances product performance and user experience .

Case Study 1: Use in Food Preservation

A study conducted on meat products demonstrated that this compound effectively extends shelf life by inhibiting microbial growth while maintaining sensory qualities such as color and flavor. The results indicated a significant reduction in spoilage rates compared to untreated samples.

Case Study 2: Anticoagulant Efficacy

Clinical trials have shown that blood stored with this compound maintains better quality over extended periods compared to other anticoagulants. This study emphasized its role in enhancing patient safety during blood transfusions.

Mechanism of Action

Monosodium citrate exerts its effects primarily through chelation and buffering:

Chelation: Binds to metal ions, preventing them from participating in unwanted chemical reactions.

Buffering: Maintains the pH of solutions by neutralizing acids and bases.

Molecular Targets and Pathways:

Calcium Ions: Chelates calcium ions, preventing blood coagulation.

Hydrogen Ions: Neutralizes excess hydrogen ions, thereby alkalinizing the solution.

Comparison with Similar Compounds

Chemical Structure and Sodium Content

Monosodium citrate differs from disodium citrate (C₆H₆Na₂O₇) and trisodium citrate (C₆H₅Na₃O₇) in the degree of sodium substitution:

- This compound: 1 Na⁺ ion, leaving two free carboxylic acid groups.

- Disodium citrate : 2 Na⁺ ions, one free carboxylic acid group.

- Trisodium citrate : 3 Na⁺ ions, fully deprotonated .

pH Adjustment Capacity

| Compound | Sodium Ions | pH Adjustment Strength | Typical pH Range |

|---|---|---|---|

| This compound | 1 | Mild | 3.5–4.5 |

| Disodium citrate | 2 | Moderate | 4.5–6.0 |

| Trisodium citrate | 3 | Strong | 7.5–9.0 |

This compound provides subtle acidity control, whereas trisodium citrate is preferred for neutral-to-alkaline pH stabilization (e.g., in dairy products or anticoagulants) .

Solubility and Hygroscopicity

- This compound: Highly water-soluble (~720 g/L at 25°C) and less hygroscopic than citric acid, making it suitable for moisture-sensitive formulations like effervescent tablets .

- Trisodium citrate : Higher solubility (~1,500 g/L) but more hygroscopic, limiting its use in dry mixes without desiccants .

- Disodium citrate : Intermediate solubility (~850 g/L), used in moderate-acidity applications like flavored beverages .

Toxicity Profiles

LD₅₀ values (intravenous, mice):

- This compound: 0.23 mmol/kg

- Disodium citrate : 0.30 mmol/kg

- Trisodium citrate : 0.66 mmol/kg

All sodium citrates exhibit similar acute toxicity mechanisms (calcium chelation), but trisodium citrate’s higher alkalinity may reduce bioavailability in some scenarios .

Industrial and Pharmaceutical Roles

- This compound: Preferred in niche applications requiring mild acidity and low hygroscopicity. For example, Citrocoat®N uses a this compound shell to protect citric acid cores in effervescent formulations .

- Trisodium citrate: Dominates broad-spectrum uses due to its strong buffering capacity. It is critical in colloidal science for controlling gold nanocrystal growth by modulating solution pH .

Biological Activity

Monosodium citrate, a monobasic salt of citric acid, is widely recognized for its diverse biological activities. This compound has garnered attention in various fields, including medicine, food science, and biochemistry. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and research findings.

This compound is produced by the partial neutralization of citric acid with sodium hydroxide. It is characterized by its white crystalline powder form, high solubility in water, and low hygroscopicity compared to citric acid. The compound acts as a buffering agent, stabilizing pH levels in various formulations .

Mechanisms of Action:

- Calcium Chelation: this compound chelates calcium ions, preventing their participation in coagulation processes. This property is particularly beneficial in anticoagulant therapies .

- pH Modulation: It raises the pH of gastric and urinary environments, which can aid in alleviating acidosis and enhancing urine alkalinity .

- Antimicrobial Activity: Research indicates that this compound exhibits antimicrobial properties against various pathogens, including Pseudomonas aeruginosa, by inhibiting biofilm formation and reducing virulence factors such as pyocyanin production .

Therapeutic Applications

-

Oral Rehydration Solutions (ORS):

This compound is commonly used in ORS formulations to replace bicarbonate. A study involving children with cholera demonstrated that ORS containing trisodium citrate was as effective as those with sodium bicarbonate in rehydrating patients and correcting acidosis . The success rates were notably high:- 92% success with ORS-citrate vs. 86% with ORS-bicarbonate for cholera patients.

- 100% success for infants with diarrhea using ORS-citrate.

-

Exercise Physiology:

In sports medicine, this compound is explored for its potential to enhance athletic performance by reducing post-exercise acidosis. A study found that ingestion prior to exercise led to mild metabolic alkalosis, improving endurance performance without significantly altering lactate levels . -

Tissue Regeneration:

This compound plays a role in regenerative medicine by affecting the biological activity of plasma rich in growth factors (PRGF). It was shown not to alter the composition or release kinetics of growth factors but increased clinical versatility in applications .

Antimicrobial Activity Against Pseudomonas aeruginosa

A significant study evaluated the effects of sodium citrate on Pseudomonas aeruginosa, revealing several key findings:

- Biofilm Formation: Sodium citrate significantly inhibited biofilm formation at concentrations of 4% and 5% (p < 0.0001)【1】.

- Virulence Reduction: It decreased the motility and pigment production (pyocyanin) of P. aeruginosa, suggesting a reduction in virulence【1】.

- Gene Expression: Sodium citrate downregulated quorum sensing (QS) genes associated with virulence, indicating its potential as an antimicrobial agent【1】.

Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of monosodium citrate relevant to experimental design in pharmaceutical studies?

this compound (C₆H₇NaO₇) is a white, odorless, fine or crystalline granular powder with a slightly acidic taste. Its low hygroscopicity compared to citric acid makes it preferable in dry formulations (e.g., tablets, instant preparations) to prevent caking . Key properties include:

- Solubility : 180 g/L in water, enabling rapid dissolution in aqueous buffers .

- pH buffering range : Effective in maintaining pH 3.0–6.5, critical for drug stability .

- Thermal stability : Retains functionality under high-temperature processing (e.g., baking, sterilization) .

Q. How should this compound solutions be prepared and standardized for biochemical assays?

For reproducible results:

- Dissolution : Dissolve this compound in freshly prepared 1 mM sodium hydroxide to achieve ~20 mg/mL citrate concentration. For liquid samples, dilute with water and adjust with NaOH .

- Standardization : Validate purity via titration (e.g., using 0.1 M HCl) or spectrophotometry (absorbance at 210 nm) .

- Buffer preparation : Combine with disodium citrate (9:1 molar ratio) to stabilize pH in enzyme activity assays (e.g., citrate synthase) .

Q. What are the validated applications of this compound in food science research?

this compound is used to:

- Reduce acrylamide : Inhibit Maillard reactions in baked goods by chelating asparagine precursors, achieving up to 50% reduction in acrylamide levels .

- Modify texture : Enhance emulsification in dairy products (e.g., cheese) by binding calcium ions, improving meltability .

- Preserve color : Stabilize anthocyanins in acidic beverages (e.g., fruit juices) .

Advanced Research Questions

Q. How does the hygroscopicity of this compound influence experimental reproducibility in dry formulation studies?

While less hygroscopic than citric acid, this compound’s moisture absorption can still vary under high humidity (>60% RH), leading to:

- Caking : Mitigate by storing samples in desiccators with silica gel .

- Dosage variability : Pre-weigh samples in controlled environments (25°C, 40% RH) and use gravimetric analysis to monitor moisture uptake .

- Comparative studies : Contrast with trisodium citrate (more hygroscopic) to assess formulation robustness .

Q. What methodological considerations are critical when quantifying this compound in complex biological matrices?

Key challenges include matrix interference (e.g., proteins, lipids) and low analyte concentration. Strategies:

- Sample pretreatment : Deproteinize using acetonitrile (1:2 v/v) or ultrafiltration (10 kDa cutoff) .

- Chromatographic separation : Use HPLC with a C18 column and mobile phase (0.1% phosphoric acid:methanol, 95:5) at 210 nm .

- Validation : Spike recovery tests (85–115%) and linearity checks (R² >0.99) across expected concentrations .

Q. How can researchers address data variability in citrate synthase activity assays when using this compound as a buffer?

Variability arises from reagent instability or operator technique. Solutions:

- Reagent preparation : Prepare fresh DTNB (Ellman’s reagent) daily and pre-incubate acetyl-CoA at 37°C for 10 minutes .

- Standard curve : Include a 6-point calibration (0–100 µM citrate) and dilute samples exceeding the upper limit .

- Inter-lot variation : Validate kits using internal controls and report inter-assay CVs (<15%) .

Q. What experimental frameworks (e.g., PICOT) are suitable for designing studies on this compound’s synergistic effects with other additives?

Apply the PICOT framework:

- Population (P) : Food matrices (e.g., potato chips).

- Intervention (I) : this compound (0.5% w/w) combined with calcium chloride (0.2% w/w).

- Comparison (C) : this compound alone vs. additive-free control.

- Outcome (O) : Acrylamide reduction (%) measured via LC-MS/MS.

- Time (T) : Post-processing at 0, 7, 14 days .

Properties

IUPAC Name |

trisodium;2-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.3Na/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRXKRNGNAMMEHJ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | SODIUM CITRATE, ANHYDROUS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1218 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2026363 | |

| Record name | Trisodium citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [ICSC], WHITE GRANULES OR POWDER. | |

| Record name | Sodium citrate, anhydrous | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7645 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM CITRATE, ANHYDROUS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1218 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

29.4g/L, Solubility in water, g/100ml at 25 °C: 42.5 | |

| Record name | Sodium citrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09154 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SODIUM CITRATE, ANHYDROUS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1218 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Citrate chelates free calcium ions preventing them from forming a complex with tissue factor and coagulation factor VIIa to promote the activation of coagulation factor X. This inhibits the extrinsic initiation of the coagulation cascade. Citrate may also exert an anticoagulant effect via a so far unknown mechanism as restoration of calcium concentration does not fully reverse the effect of citrate. Citrate is a weak base and so reacts with hydrochloric acid in the stomach to raise the pH. It it further metabolized to bicarbonate which then acts as a systemic alkalizing agent, raising the pH of the blood and urine. It also acts as a diuretic and increases the urinary excretion of calcium. | |

| Record name | Sodium citrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09154 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

68-04-2 | |

| Record name | Sodium citrate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium citrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09154 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trisodium citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANHYDROUS TRISODIUM CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RS7A450LGA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM CITRATE, ANHYDROUS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1218 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

>300 °C | |

| Record name | Sodium citrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09154 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SODIUM CITRATE, ANHYDROUS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1218 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.